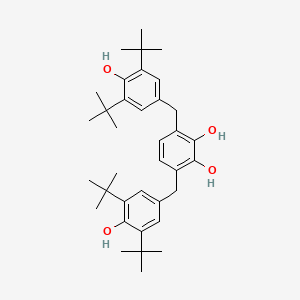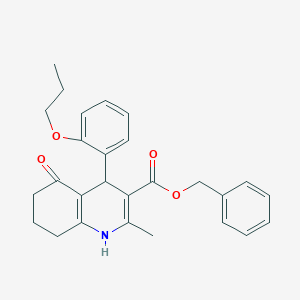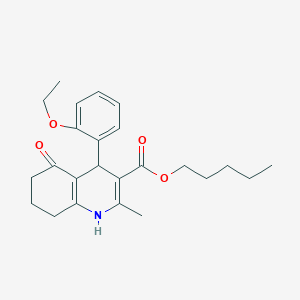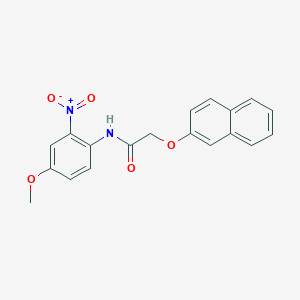
3,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-1,2-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-1,2-benzenediol, commonly known as BHT-DOX, is a synthetic antioxidant and a potent free radical scavenger. It is widely used in various fields such as food, cosmetics, and pharmaceuticals due to its ability to protect against oxidative stress.
Mécanisme D'action
BHT-DOX exerts its antioxidant activity by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing damage to cells. It also chelates metal ions, which can catalyze the production of free radicals. BHT-DOX has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
BHT-DOX has been shown to protect against oxidative stress-induced damage in various cell types. It has been shown to prevent lipid peroxidation, protein oxidation, and DNA damage. BHT-DOX has also been shown to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BHT-DOX is a potent antioxidant and free radical scavenger, making it an ideal compound for studying oxidative stress-induced damage in cells. It is also relatively stable and has a long shelf life. However, BHT-DOX can be toxic at high concentrations, and its effects on cells may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on BHT-DOX. One area of interest is the development of BHT-DOX-based therapies for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the effects of BHT-DOX on aging and lifespan. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and anti-cancer effects of BHT-DOX.
Méthodes De Synthèse
BHT-DOX can be synthesized by the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 1,2-benzenediol in the presence of a base catalyst. The reaction is carried out under reflux in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
BHT-DOX has been extensively studied for its antioxidant and free radical scavenging properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells, liver cells, and heart cells. BHT-DOX has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
3,6-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50O4/c1-33(2,3)25-17-21(18-26(31(25)39)34(4,5)6)15-23-13-14-24(30(38)29(23)37)16-22-19-27(35(7,8)9)32(40)28(20-22)36(10,11)12/h13-14,17-20,37-40H,15-16H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWLBJDEOAEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=C(C(=C(C=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)

![2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5057619.png)

![4-amino-N'-[(4-chlorobenzyl)oxy]-N-(2,5-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5057628.png)
![3-benzyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057630.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5057651.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)

![4-amino-1-[2-(2-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5057674.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5057680.png)